1,3-Dichloro-2-isothiocyanato-4-methylbenzene
Overview
Description
1,3-Dichloro-2-isothiocyanato-4-methylbenzene is an organic compound with the molecular formula C₈H₅Cl₂NS. It is a derivative of benzene, characterized by the presence of two chlorine atoms, an isothiocyanate group, and a methyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-isothiocyanato-4-methylbenzene can be synthesized through the reaction of 1,3-dichloro-2-aminomethylbenzene with thiophosgene. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane, under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-isothiocyanato-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1,3-Dichloro-2-isothiocyanato-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-isothiocyanato-4-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical reactions to form thiourea and other derivatives. The compound’s molecular targets include enzymes and proteins, where it can modify active sites and inhibit enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-isothiocyanato-4-ethylbenzene
- 1,3-Dichloro-2-isothiocyanato-4-propylbenzene
- 1,3-Dichloro-2-isothiocyanato-4-butylbenzene
Uniqueness
1,3-Dichloro-2-isothiocyanato-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine atoms and the isothiocyanate group makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives .
Properties
IUPAC Name |
1,3-dichloro-2-isothiocyanato-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-5-2-3-6(9)8(7(5)10)11-4-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERGZYJXXNVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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